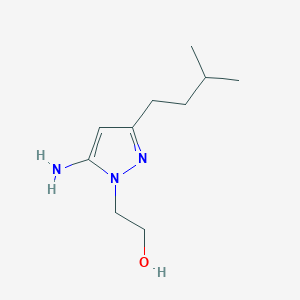
2-(5-Amino-3-isopentyl-1h-pyrazol-1-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Amino-3-isopentyl-1h-pyrazol-1-yl)ethan-1-ol is a chemical compound with the molecular formula C8H17N3O. This compound belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. The presence of an amino group and a hydroxyl group in this compound makes it a valuable intermediate in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-3-isopentyl-1h-pyrazol-1-yl)ethan-1-ol typically involves the reaction of 3-isopentyl-1H-pyrazole-5-amine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
3-isopentyl-1H-pyrazole-5-amine+ethylene oxide→this compound
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reagents, controlled temperature, and pressure conditions to achieve high yields and purity of the final product. The industrial production methods also incorporate purification steps such as recrystallization and chromatography to ensure the quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Amino-3-isopentyl-1h-pyrazol-1-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Formation of 2-(5-Amino-3-isopentyl-1h-pyrazol-1-yl)acetaldehyde.
Reduction: Formation of 2-(5-Amino-3-isopentyl-1h-pyrazol-1-yl)ethanamine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2-(5-Amino-3-isopentyl-1h-pyrazol-1-yl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(5-Amino-3-isopentyl-1h-pyrazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, depending on its structural features and functional groups. The amino and hydroxyl groups play a crucial role in binding to the active sites of enzymes or receptors, leading to the modulation of their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(5-Amino-1H-pyrazol-1-yl)ethanol
- 3-Amino-2-pyrazoleethanol
- 5-Amino-1-hydroxyethylpyrazole
Uniqueness
2-(5-Amino-3-isopentyl-1h-pyrazol-1-yl)ethan-1-ol is unique due to the presence of the isopentyl group, which imparts distinct physicochemical properties and biological activities. The isopentyl group enhances the compound’s lipophilicity, making it more suitable for certain biological applications compared to its analogs.
Propriétés
Formule moléculaire |
C10H19N3O |
|---|---|
Poids moléculaire |
197.28 g/mol |
Nom IUPAC |
2-[5-amino-3-(3-methylbutyl)pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C10H19N3O/c1-8(2)3-4-9-7-10(11)13(12-9)5-6-14/h7-8,14H,3-6,11H2,1-2H3 |
Clé InChI |
WTPJLKHNFCLPDX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCC1=NN(C(=C1)N)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}propanoicacidhydrochloride](/img/structure/B13557100.png)
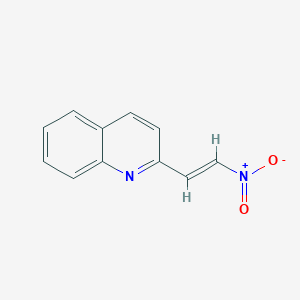
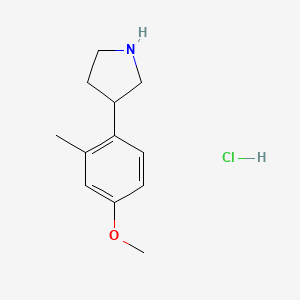
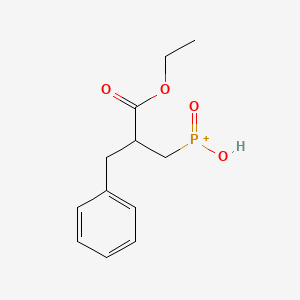

![3-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2]oxazolo[5,4-b]pyridine](/img/structure/B13557116.png)
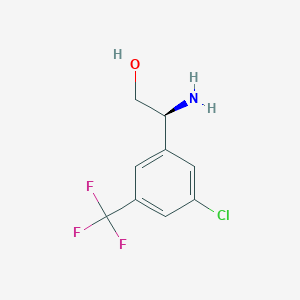

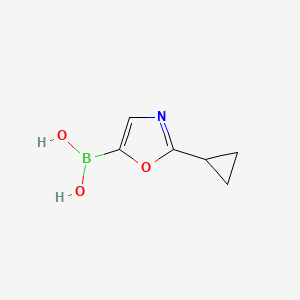
![N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxamide hydrochloride](/img/structure/B13557139.png)
![L-Alanine, 3-[(R)-methylsulfinyl]-](/img/structure/B13557145.png)

![3-(Aminomethyl)-3-(benzo[d][1,3]dioxol-5-yl)cyclobutan-1-ol](/img/structure/B13557169.png)
